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1H-Benzo[g]indazole-3-carboxylic acid

Cat. No.: B13688272
M. Wt: 212.20 g/mol
InChI Key: DQANFGSPWDQZSA-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental to the field of medicinal chemistry, forming the structural backbone of a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comresearchgate.net It is estimated that approximately 89% of new molecular entities approved by the U.S. Food and Drug Administration (FDA) in 2021 contained nitrogen heterocycles. researchgate.net The prevalence of these scaffolds can be attributed to the unique physicochemical properties imparted by the nitrogen atom, such as its ability to form hydrogen bonds, act as a proton acceptor or donor, and coordinate with metal ions. These interactions are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnih.gov

The structural diversity and functional tunability of nitrogen heterocycles make them "privileged scaffolds" in drug discovery. dntb.gov.ua This means that a single heterocyclic core can be chemically modified to generate a library of compounds with a wide range of biological activities. openmedicinalchemistryjournal.comnih.gov The stability of the aromatic ring systems, combined with the reactivity conferred by the heteroatom, provides a robust platform for the development of novel therapeutic agents. openmedicinalchemistryjournal.com

Overview of the Benzo[g]indazole Core Structure and its Research Prominence

The indazole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent member of the nitrogen-containing heterocycle family. nih.govresearchgate.net The fusion of an additional benzene ring to the indazole core gives rise to the benzo[g]indazole scaffold, a more complex and rigid structure. This extended aromatic system influences the electronic properties of the molecule and provides additional points for chemical modification.

The benzo[g]indazole core has emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The planar and rigid nature of the benzo[g]indazole nucleus allows it to fit into the ATP-binding pocket of many kinases, making it an attractive starting point for the design of potent and selective inhibitors. Research has shown that benzo[g]indazole derivatives are promising candidates for the inhibition of casein kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. nih.gov

Scope and Research Trajectories of 1H-Benzo[g]indazole-3-carboxylic Acid

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The carboxylic acid group at the 3-position is a versatile functional handle that can be readily converted into other functional groups, such as amides, esters, and hydrazides. researchgate.netjocpr.com This allows for the systematic exploration of the chemical space around the benzo[g]indazole core and the optimization of biological activity.

Current research trajectories for this compound and its derivatives are primarily focused on two main areas:

Medicinal Chemistry: The primary focus is on the development of novel therapeutic agents, particularly in the area of oncology. nih.gov Researchers are actively synthesizing and evaluating derivatives of this compound for their potential as inhibitors of various protein kinases and other cancer-related targets. nih.govnih.gov The goal is to develop more effective and selective anticancer drugs with improved pharmacological profiles.

Materials Science: While less explored, the unique photophysical properties of the extended aromatic system of the benzo[g]indazole core suggest potential applications in materials science. ehu.es The related benzo[f]indazole scaffold has been investigated for its fluorescent properties, indicating that benzo[g]indazoles could be developed as organic dyes for applications in bioimaging and organic electronics. ehu.esehu.es Further research is needed to fully explore the potential of this compound and its derivatives in this area.

The following table provides a summary of the key properties of this compound:

PropertyValue
Molecular FormulaC12H8N2O2
Molecular Weight212.21 g/mol
AppearanceSolid
CAS Number4498-67-3

The subsequent sections will provide a more detailed overview of the research findings related to this promising chemical scaffold.

Detailed Research Findings

The versatility of the 1H-indazole-3-carboxylic acid scaffold is evident in the diverse biological activities exhibited by its derivatives. The following table presents the in vitro anti-proliferative activity of a series of 1H-indazole-3-amine derivatives against various human cancer cell lines. While not directly derived from the benzo[g] isomer, this data illustrates the potential of the broader indazole scaffold in cancer research. nih.gov

CompoundK562 (Chronic Myeloid Leukemia) IC50 (μM)A549 (Lung Cancer) IC50 (μM)PC-3 (Prostate Cancer) IC50 (μM)Hep-G2 (Hepatoma) IC50 (μM)
5a9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5b6.97 ± 0.995.25 ± 0.57--
6a5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6b18.62 ± 2.14---

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B13688272 1H-Benzo[g]indazole-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzo[g]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQANFGSPWDQZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(NN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 1h Benzo G Indazole 3 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the 1H-Indazole-3-carboxylic Acid Nucleus

The synthesis of the 1H-indazole-3-carboxylic acid core is a well-explored area of organic chemistry, driven by the prevalence of this moiety in pharmacologically active compounds. Several key strategies have been established, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Diazotization-Mediated Cyclization Approaches

Diazotization reactions represent a classical and effective method for the synthesis of the indazole ring system. These approaches typically involve the transformation of an ortho-substituted aniline (B41778) derivative into a diazonium salt, which then undergoes an intramolecular cyclization.

One prominent pathway begins with isatin, which is hydrolyzed using a base like aqueous NaOH. google.com The resulting intermediate is then converted to a diazonium salt, followed by a reduction step to form an aryl hydrazine (B178648). This hydrazine subsequently cyclizes under acidic conditions to yield the indazole acid. google.com A variation of this involves the diazotization of o-aminophenylacetic acid to o-diazoniumphenylacetic acid, which leads to the formation of the methyl ester of 1H-indazole-3-carboxylic acid through an intramolecular aliphatic diazonium coupling. dntb.gov.ua

Another direct approach reports the conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. rawdatalibrary.net This method is noted for its operational simplicity and mild reaction conditions. rawdatalibrary.net Similarly, synthesis can start from 3-oxoindole, proceeding through phenylhydrazine (B124118) formation, diazotization, and subsequent reduction with stannous chloride to achieve the final cyclized product. evitachem.com

Table 1: Overview of Diazotization-Mediated Cyclization Approaches

Starting Material Key Reagents Intermediate Product Reference(s)
Isatin 1. NaOH (aq) 2. Diazotization reagents 3. Reducing agent Aryl hydrazine 1H-Indazole-3-carboxylic acid google.com
o-Aminophenylacetic acid Diazotization reagents o-Diazoniumphenylacetic acid Methyl 1H-indazole-3-carboxylate dntb.gov.ua
o-Aminobenzacetamides Diazotization reagents Diazonium salt 1H-Indazole-3-carboxylic acid derivatives rawdatalibrary.net

Hydrazine-Based Cyclocondensation Strategies

Cyclocondensation reactions involving hydrazine or its derivatives are fundamental to the construction of the pyrazole (B372694) ring within the indazole scaffold. These methods often involve the reaction of a hydrazine with a 1,3-dielectrophilic species.

A common strategy involves the reaction of o-fluorobenzaldehydes with hydrazine, which provides a practical route to indazoles. researchgate.net The use of O-methyloxime derivatives of these aldehydes can effectively prevent the competing Wolf-Kishner reduction, a common side reaction. researchgate.net A diazonium-free synthetic route starts from the reaction of phenylhydrazine with benzaldehyde (B42025) to form benzaldehyde phenylhydrazone, which serves as a precursor for subsequent cyclization. google.com

The classic Knorr synthesis of pyrazoles, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a foundational concept applicable to indazole synthesis. beilstein-journals.org The in-situ generation of the 1,3-dicarbonyl compounds followed by a one-pot reaction with a hydrazine is an efficient multicomponent approach. beilstein-journals.org Furthermore, the ester of 1H-indazole-3-carboxylic acid can be reacted with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) to produce 1H-indazole-3-carboxylic acid hydrazide, a key intermediate for further derivatization. jocpr.com

Palladium-Catalyzed Cyclization and Amination Reactions

Palladium catalysis has emerged as a powerful tool for C-N bond formation, enabling efficient and regioselective synthesis of indazoles. These methods often involve intramolecular amination or C-H activation pathways.

A well-established method is the palladium-catalyzed intramolecular cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. nih.gov This reaction typically employs a palladium source like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP or DPEphos, and a base like Cs₂CO₃. nih.gov The purity of the starting hydrazone is critical, as impurities can inhibit the cyclization process. nih.gov

More advanced strategies utilize palladium-catalyzed C-H activation. One such approach involves the intramolecular C-H amination of hydrazone compounds, using a catalytic system of Pd(OAc)₂ in the presence of co-oxidants like Cu(OAc)₂ and AgOCOCF₃. researchgate.net This method tolerates a variety of functional groups. researchgate.net A ligand-free, palladium-catalyzed intramolecular C-H amination of aminohydrazones has also been reported. nih.gov Additionally, a palladium-catalyzed process involving a sequential nitration and cyclization of sulfonyl hydrazides achieves a double C(sp²)-H bond functionalization to afford indazole derivatives. rsc.org

Table 2: Selected Palladium-Catalyzed Reactions for Indazole Synthesis

Substrate Catalyst System Reaction Type Product Reference(s)
Arylhydrazone of 2-bromoaldehyde Pd(dba)₂, rac-BINAP, Cs₂CO₃ Intramolecular Amination 1-Aryl-1H-indazole nih.gov
Arylhydrazone Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ C-H Activation/Intramolecular Amination 3-Substituted indazole researchgate.net
Aminohydrazone Palladium catalyst (ligand-free) C-H Amination 1H-Indazole nih.gov

N-N Bond Forming Reactions for Indazole Scaffold Construction

The direct formation of the N-N bond is a key strategy for constructing the indazole core, often proceeding via reductive or oxidative cyclization of appropriately substituted benzene (B151609) precursors.

One innovative approach involves a cascade N-N bond-forming reaction where 3-amino-3-(2-nitroaryl)propanoic acids are heated with a nucleophile/solvent under basic conditions to yield indazole acetic acid derivatives. researchgate.net This method allows for the convenient synthesis of various substituted indazoles. researchgate.net An alternative N-N bond-forming oxidative cyclization uses readily available 2-aminomethyl-phenylamines. organic-chemistry.org The reaction is optimized with (NH₄)₂MoO₄ and H₂O₂ at room temperature, and the proposed mechanism involves the oxidation of the aniline nitrogen to a nitroso intermediate, followed by nucleophilic addition and cyclization. organic-chemistry.org

Another strategy involves the in-situ generation of an o-nitrosobenzaldehyde from an o-nitrobenzyl alcohol. aub.edu.lb Subsequent condensation with a primary amine leads to an N-N bond-forming heterocyclization to produce indazolones. aub.edu.lb Copper-mediated N-N bond formation has also been developed, where ketimine intermediates, prepared from o-aminobenzonitriles, are cyclized using Cu(OAc)₂ with oxygen as the oxidant to give 1H-indazoles in good to excellent yields. nih.gov

Specific Synthetic Routes to the 1H-Benzo[g]indazole System

The synthesis of the fused tricyclic 1H-benzo[g]indazole system requires more complex strategies to construct the additional benzene ring. Cascade reactions have proven particularly effective for this purpose.

Cascade Reactions for Benzo[g]indazole Formation (e.g., Suzuki-Miyaura Coupling and Aldol (B89426) Condensation)

A highly efficient one-pot synthesis of benzo[g]indazole derivatives has been achieved through a cascade reaction involving a Suzuki-Miyaura coupling followed by an aldol condensation. thieme-connect.comresearchgate.netdntb.gov.ua This method demonstrates broad tolerance for various substituents on the coupling partners. thieme-connect.comresearchgate.net

The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like S-Phos. thieme-connect.com For example, the coupling of a bromo-substituted pyrazole carbaldehyde with a 2-formylphenylboronic acid derivative initiates the cascade. thieme-connect.comresearchgate.net The initial Suzuki-Miyaura cross-coupling forms a biaryl intermediate, which then undergoes an in-situ intramolecular aldol-type condensation to construct the fused ring system, yielding the benzo[g]indazole core. researchgate.net This versatile protocol has also been successfully applied to the synthesis of related structures like benzo[g]indazole-5-carbonitriles by altering the coupling partners. thieme-connect.comdntb.gov.ua

Table 3: Cascade Synthesis of Benzo[g]indazoles

Reaction Type Key Reactants Catalyst System Key Features Product Reference(s)

Cyclocondensation Approaches for Benzo[g]indazole Derivatives

A highly efficient one-pot synthesis for benzo[g]indazole derivatives has been developed, utilizing a cascade Suzuki-Miyaura coupling and aldol condensation reaction. researchgate.netthieme-connect.com This method provides a straightforward and effective route to these biologically significant heterocyclic compounds. researchgate.netthieme-connect.com The process involves the reaction of 2-formylphenylboronic acids with appropriate coupling partners. researchgate.netthieme-connect.com The versatility of this protocol allows for the synthesis of various derivatives, including benzo[g]indazol-5-carbonitrile and pyrazolo[4,3-h]quinoline-5-carbonitrile, by simply altering the coupling partners. researchgate.netthieme-connect.com

The reaction typically employs a catalytic system of Pd(OAc)₂ and S-Phos, which has been shown to deliver excellent yields and tolerate a broad range of substituents on the 2-formylphenylboronic acids. researchgate.netthieme-connect.com This strategy represents a significant advancement in the synthesis of the benzo[g]indazole scaffold, offering a convergent and diversity-oriented approach. researchgate.netthieme-connect.com

Functionalization and Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 1H-benzo[g]indazole ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues. These modifications are crucial for modulating the physicochemical properties and biological activity of the parent compound.

Esterification Reactions for Modifying Reactivity

Esterification of the carboxylic acid moiety is a common strategy to enhance the reactivity of the indazole scaffold for further functionalization or to directly produce compounds with desired biological activities. The synthesis of 1H-indazole-3-carboxylic acid methyl ester can be achieved by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid at reflux temperature. jocpr.com This reaction proceeds efficiently, and the product can be isolated after workup with ethyl acetate. jocpr.com

Another efficient protocol for the esterification of aromatic carboxylic acids involves the use of phosphorus oxychloride (POCl₃) in an alcohol solvent at room temperature. derpharmachemica.com This method is chemoselective and tolerates various functional groups, providing quantitative yields of the corresponding esters. derpharmachemica.com

ReactantsReagentsSolventConditionsProductYield
1H-Indazole-3-carboxylic acid, MethanolH₂SO₄ (catalytic)MethanolReflux, 2h1H-Indazole-3-carboxylic acid methyl esterNot specified
Benzoic acid, MethanolPOCl₃MethanolRoom Temperature, 2hMethyl benzoateQuantitative

Amide Bond Formation for Scaffold Diversification

Amide bond formation is a cornerstone of medicinal chemistry, and it is extensively used to diversify the 1H-benzo[g]indazole-3-carboxylic acid scaffold. A general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with various amines. This is typically achieved using coupling agents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (EDC.HCl) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as N,N-Dimethylformamide (DMF). researchgate.net This method has been successfully applied to synthesize a series of fourteen new 1H-indazole-3-carboxamides by coupling with substituted aryl or aliphatic amines. researchgate.net

The reaction proceeds by activating the carboxylic acid with the coupling agents, followed by nucleophilic attack of the amine to form the amide bond. The reaction is generally stirred at room temperature for several hours.

Carboxylic AcidAmineCoupling AgentsBaseSolventProduct
1H-Indazole-3-carboxylic acidSubstituted aryl or aliphatic aminesHOBT, EDC.HClTEADMF1H-Indazole-3-carboxamides

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the indazole ring system, particularly N-alkylation, are crucial for synthesizing a wide array of derivatives. The alkylation of 1H-indazole can lead to a mixture of N-1 and N-2 isomers. nih.govnih.govscispace.com The reaction of 1H-indazole with halo esters (X(CH₂)nCO₂R) in an alkaline solution typically yields a mixture of N-1 and N-2 substituted isomers, with the N-1 isomer being the predominant product. nih.govnih.govscispace.com The reaction is usually carried out using a base such as potassium tert-butoxide (Kt-BuO) in a solvent like DMF. nih.govnih.govscispace.com

The use of different bases and solvents can influence the outcome of the reaction. For instance, using bases like NaH in THF, nBuLi in THF, or KOH in MeOH has been reported to be less effective for certain substrates, with the starting indazole remaining unreacted. nih.govnih.govscispace.com

Regioselective Synthesis and Isomer Control

Control over regioselectivity is a significant challenge in the synthesis of substituted indazoles, as alkylation can occur at either the N-1 or N-2 position of the pyrazole ring. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. nih.gov

A regioselective protocol for the N-1 alkylation of indazoles has been developed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) in the presence of an alkyl bromide. nih.gov This system has shown high N-1 selectivity (>99%) for indazoles with C-3 substituents such as carboxymethyl, tert-butyl, and carboxamide groups. nih.gov The steric and electronic properties of substituents on the indazole ring play a crucial role in determining the N-1/N-2 regioisomeric distribution. nih.gov For example, the presence of electron-withdrawing groups like NO₂ or CO₂Me at the C-7 position can lead to excellent N-2 regioselectivity (≥ 96%). nih.gov

This optimized N-alkylation procedure is compatible with a variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, while maintaining a high degree of N-1 regioselectivity. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound derivatives. A study on the direct and selective alkylation of indazole-3-carboxylic acid at the N1 position optimized several parameters, including reaction time, temperature, solvent, and base. diva-portal.org

The most favorable conditions for achieving full conversion and high N1 selectivity (>99%) were found to be using 3.0 equivalents of sodium hydride (NaH) as the base, 1.3 equivalents of 1-bromopentane (B41390) as the alkylating agent, and dimethylformamide (DMF) as the solvent at room temperature for 3 hours. diva-portal.org Lowering the temperature to 0 °C increased the reaction time to 21 hours to achieve full conversion, while maintaining high N1 selectivity. diva-portal.org Using dimethyl sulfoxide (B87167) (DMSO) as a solvent also resulted in full conversion but with a slightly reduced N1 selectivity of 96%. diva-portal.org

This optimized method was successfully applied to the synthesis of various substituted indazole-3-carboxylic acids with good yields (76–91%) and high N1 selectivity, often without the need for chromatographic purification. diva-portal.org

VariableCondition 1Condition 2Condition 3
Solvent DMFDMFDMSO
Base (equiv.) NaH (3.0)NaH (3.0)NaH (3.0)
Alkylating Agent (equiv.) 1-bromopentane (1.3)1-bromopentane (1.3)1-bromopentane (1.3)
Temperature Room Temperature0 °CRoom Temperature
Time 3 h21 hNot specified
Conversion FullFullFull
N1 Selectivity >99%>99%96%

Advanced Spectroscopic Characterization for Structural Elucidation of 1h Benzo G Indazole 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For the 1H-indazole-3-carboxylic acid core, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The N-H proton of the indazole ring is often observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be concentration and solvent-dependent. The acidic proton of the carboxylic acid group is also a broad singlet, typically found even further downfield (δ > 12 ppm).

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ > 165 ppm). Carbons within the fused aromatic system resonate in the δ 110-150 ppm range. The specific chemical shifts are influenced by the electronic effects of the fused pyrazole (B372694) ring and the carboxylic acid substituent.

Table 1: Typical NMR Chemical Shift Ranges for Indazole-3-Carboxylic Acid Derivatives Note: Data is based on characteristic values for the indazole-3-carboxylic acid core and related derivatives, as specific data for the benzo[g] analogue is not readily available. Chemical shifts are reported in ppm relative to TMS.

Atom Technique Typical Chemical Shift (δ) Range (ppm) Notes
Carboxylic Acid Proton (-COOH)¹H NMR12.0 - 14.0Broad singlet, position is solvent-dependent.
Indazole N-H Proton¹H NMR11.0 - 13.5Broad singlet, can exchange with D₂O.
Aromatic Protons¹H NMR7.0 - 8.5Complex multiplets due to spin-spin coupling.
Carbonyl Carbon (-C OOH)¹³C NMR165 - 175Quaternary carbon, typically a low-intensity signal.
Aromatic Carbons¹³C NMR110 - 150Chemical shifts depend on substitution and position.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1H-Benzo[g]indazole-3-carboxylic acid, COSY would reveal the connectivity between the protons on the fused benzene and naphthalene (B1677914) rings, helping to trace the spin systems within the aromatic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt It allows for the direct assignment of carbon resonances for all protonated carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. ipb.pt This technique is instrumental in piecing together the entire molecular puzzle. For instance, correlations would be expected between the aromatic protons and the quaternary carbons of the fused ring system. Crucially, correlations from aromatic protons adjacent to the carboxylic acid group to the carbonyl carbon (C-3) would definitively confirm the position of the substituent.

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by several key absorption bands. researchgate.net

A very prominent and broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The N-H stretching vibration of the indazole ring also appears in this region, usually around 3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹ for aromatic acids. spectroscopyonline.com The exact position is influenced by conjugation and hydrogen bonding. Aromatic C=C and C=N ring stretching vibrations produce a series of bands in the 1450-1620 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Appearance
Carboxylic Acid O-HStretching2500 - 3300Very broad, strong
Indazole N-HStretching~3300Medium, can be obscured by O-H band
Carboxylic Acid C=OStretching1680 - 1710Strong, sharp
Aromatic C=C & C=NRing Stretching1450 - 1620Multiple bands, variable intensity
C-OStretching1200 - 1320Medium to strong
O-HBending (out-of-plane)~920Broad, medium

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structural Confirmation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate bond lengths, bond angles, and details of intermolecular interactions.

For carboxylic acid derivatives of indazole, SCXRD analysis often reveals a planar molecular structure due to the extensive aromatic system. researchgate.net A key feature frequently observed is the formation of inversion dimers in the crystal lattice, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. researchgate.net This intermolecular O-H···O hydrogen bonding is a characteristic feature of carboxylic acids in the solid state.

While specific crystal data for this compound is not available, analysis of the closely related 1-methyl-1H-indazole-3-carboxylic acid shows the formation of such inversion dimers. researchgate.net For the parent indazole-3-carboxylic acid, two different crystalline polymorphs, Form A and Form B, have been identified, each characterized by a unique set of X-ray diffraction peaks. google.com SCXRD analysis would unambiguously confirm the tautomeric form (1H-indazole) and the planarity of the fused ring system in this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the compound.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented to produce characteristic product ions. For indazole-3-carboxamide derivatives, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl group at the C-3 position. nih.govresearchgate.net This results in the loss of the side chain. For this compound, characteristic fragmentation would likely involve the initial loss of water (H₂O) and subsequent loss of carbon monoxide (CO) from the carboxylic acid moiety. The stability of the fused aromatic indazole ring system means it would likely remain intact as a major fragment ion.

Computational Chemistry and Molecular Modeling Studies of 1h Benzo G Indazole 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structures of molecules, offering a foundational understanding of their intrinsic stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of chemical systems. For analogues of 1H-Benzo[g]indazole-3-carboxylic acid, such as various indazole-3-carboxamide derivatives, DFT calculations are instrumental in predicting molecular geometry, electronic distribution, and reactivity. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For instance, in a study of 1-butyl-1H-indazole-3-carboxamide derivatives, DFT calculations using the B3LYP method with a 6-31+G (d,p) basis set were performed to identify compounds with the largest energy gaps, signifying greater stability. nih.gov

These calculations also allow for the mapping of molecular electrostatic potential (MESP), which helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks.

Indazole systems, including this compound, can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is crucial as it can significantly influence the molecule's biological activity and interaction with target receptors. researchgate.net

Computational studies have shown that for the parent indazole molecule, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. researchgate.net This preference is attributed to the difference in the electronic structure, where the 1H tautomer possesses a "benzoid" character, which is energetically favored over the "quinoid" character of the 2H tautomer. researchgate.net Quantum chemical calculations can precisely quantify the energy difference between these tautomers, confirming the predominance of the 1H form in equilibrium. Conformational analysis, often performed alongside DFT, explores the potential energy surface of the molecule to identify the most stable three-dimensional arrangements (conformers), which is particularly important for flexible side chains that might be attached to the core indazole structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is pivotal in structure-based drug design for screening virtual libraries of compounds and understanding potential binding mechanisms.

For analogues of this compound, molecular docking simulations are used to predict their binding affinity for specific biological targets. The simulation software calculates a "docking score," often expressed in kcal/mol, which estimates the binding free energy of the ligand-receptor complex. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. nih.gov

In a study on novel indazole derivatives, molecular docking was used to evaluate their potential as inhibitors of a protein relevant to renal cancer (PDB: 6FEW). nih.gov The analysis revealed that specific derivatives exhibited high binding energies, suggesting they could be effective inhibitors. nih.gov The simulation not only provides a score but also a "pose," which is the predicted three-dimensional orientation of the ligand within the protein's active site. This pose analysis is crucial for understanding how the molecule fits and interacts with the target. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

For example, docking studies on indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide (NO) synthase identified the best binding modes for each compound within the enzyme's active site. researchgate.net Similarly, analyses of indazole-3-carboxamide derivatives docked into their target protein identified key residues that form hydrogen bonds or other crucial contacts with the ligand. nih.gov Identifying these key interacting residues is essential for medicinal chemists to design new analogues with improved potency and selectivity by optimizing these specific interactions.

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability of the ligand-protein complex and any conformational changes that may occur upon binding. researchgate.net

Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific duration (e.g., nanoseconds) to observe the behavior of the complex in a simulated physiological environment. nih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms over time from their initial position. nih.gov A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and the protein-ligand complex is stable. researchgate.netnih.gov These simulations can confirm the stability of the interactions predicted by docking and reveal more subtle, dynamic aspects of the binding process that are critical for a comprehensive understanding of the ligand's mechanism of action. researchgate.net

Ligand-Protein Complex Stability Assessment

The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stabilized upon ligand binding. Regions with lower RMSF values, particularly at the active site, indicate stable interactions with the ligand. researchgate.net In studies of kinase inhibitors, MD simulations are used to confirm that the ligand remains stably bound within the active site, with RMSD values converging to a stable equilibrium. mdpi.com

Table 1: Representative RMSD Values from a Molecular Dynamics Simulation

Complex Average RMSD (nm) Stability Indication
Apo-Protein 0.68 Baseline Fluctuation
Protein-Ligand A 0.29 High Stability
Protein-Ligand B 0.45 Moderate Stability

This table is representative of typical data presented in computational studies to compare the stability of different ligand-protein complexes. nih.gov

MM-GBSA and MM-PBSA Calculations for Binding Free Energy

To further quantify the binding affinity between a ligand and a protein, Molecular Mechanics combined with Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are widely used methods. nih.gov These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov The binding free energy (ΔG_bind) is calculated from the energies of the complex, the receptor, and the ligand, often averaged over snapshots from an MD simulation trajectory. nih.govnih.gov

The total binding free energy is composed of several components, including van der Waals forces, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.govnih.gov By analyzing these individual energy contributions, researchers can understand the key driving forces behind the ligand's binding. MM-GBSA and MM-PBSA are considered more accurate than standard docking scores and are often used to rescore docking poses to eliminate false positives. nih.gov While computationally intensive, these methods provide a more reliable estimation of binding affinity than empirical scoring functions alone. nih.govnih.gov

Table 2: Example of Binding Free Energy Decomposition from MM-PBSA/GBSA Calculations (kcal/mol)

Energy Component Value (kcal/mol)
Van der Waals Energy -45.5
Electrostatic Energy -28.2
Polar Solvation Energy +30.8
Non-polar (SASA) Energy -5.1
Total Binding Free Energy (ΔG_bind) -48.0

Virtual Screening and In Silico Drug Likeness Evaluation in Research

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. wjarr.com This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. wjarr.com For example, fragment-based virtual screening has been successfully used to identify novel indazole derivatives as potent inhibitors of targets like Fibroblast Growth-Factor Receptor 1 (FGFR1). nih.gov Similarly, virtual screening has been applied to identify potential inhibitors for various targets from libraries of benzo[g]quinazoline (B13665071) derivatives. mdpi.com

Following virtual screening or as a parallel filtering step, in silico drug-likeness evaluation is performed to assess the pharmacokinetic properties of the candidate molecules. This involves predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.netudhtu.edu.ua A key part of this evaluation is assessing compliance with established guidelines like Lipinski's "Rule of Five". nih.gov Compounds that adhere to this rule are more likely to have good oral bioavailability. nih.goveuropeanreview.org Various computational tools and web servers are available to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. researchgate.netudhtu.edu.ua These predictions help prioritize compounds for synthesis and experimental testing, saving significant time and resources. nih.goveuropeanreview.org

Table 3: In Silico Drug-Likeness and ADMET Profile for a Hypothetical Compound

Property Predicted Value Compliance
Molecular Weight ( g/mol ) < 500 Yes
LogP (Lipophilicity) < 5 Yes
Hydrogen Bond Donors < 5 Yes
Hydrogen Bond Acceptors < 10 Yes
Lipinski's Rule of Five Violations 0 Yes
Gastrointestinal (GI) Absorption High Favorable
Blood-Brain Barrier (BBB) Permeant No Favorable

This table represents a typical output from an in silico drug-likeness and ADMET prediction, assessing a compound's potential as a drug candidate based on key physicochemical properties. researchgate.netudhtu.edu.uanih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 1h Benzo G Indazole 3 Carboxylic Acid Derivatives

Rational Design and Synthesis of Analogues for Enhanced Biological Efficacy

The rational design of analogues based on the 1H-benzo[g]indazole-3-carboxylic acid scaffold is a key strategy for improving biological effectiveness. A notable application of these compounds is as antispermatogenic agents. nih.gov The synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids has been described, with many derivatives showing potent activity in inhibiting spermatogenesis. nih.gov

A common synthetic approach to 1H-indazole-3-carboxylic acid involves the diazotization of o-toluidine. researchgate.net More advanced methods may involve the protection of the indazole nitrogen, for example with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group, followed by the introduction of a carboxylic acid group using n-butyl lithium. researchgate.net Further modifications can be made by coupling the resulting carboxylic acid with various amines to produce a diverse library of carboxamide derivatives. researchgate.net This structured approach allows for the systematic evaluation of how different substituents impact biological activity.

For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors, a fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as promising candidates. nih.gov Subsequent rational design focused on substituting a hydrophobic ring into a deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region, which proved critical for enhancing inhibitory activity and selectivity. nih.gov

Exploration of Substituent Effects on the Benzo[g]indazole Scaffold

The biological activity of derivatives of this compound is highly dependent on the nature and placement of various substituents on the core structure. nih.gov

Modification at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a critical component for the biological activity of many indazole derivatives. Modifications at this position, such as converting it to a carboxamide, have been extensively studied. For example, the synthesis of N-benzyl-1H-indazole-3-carboxamide and related compounds has been achieved by coupling the parent carboxylic acid with various amines. The regiochemistry of the amide linker can be crucial; in the case of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the specific orientation of the carboxamide was found to be critical for activity. nih.gov While the "forward" amide (indazole-CO-NH-Ar) derivatives were potent inhibitors, the "reverse" amide isomers (indazole-NH-CO-Ar) were inactive. nih.gov

Substitution Patterns on the Fused Benzene (B151609) and Pyrazole (B372694) Rings

The substitution pattern on both the fused benzene and pyrazole rings plays a significant role in determining the pharmacological profile of benzo[g]indazole derivatives. In the context of antispermatogenic agents, halogen substitutions on a 1-benzyl group were found to be particularly effective. nih.gov Specifically, compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid demonstrated high potency. nih.gov Furthermore, the introduction of methyl or halogen groups at the 5- and 6-positions of the indazole ring has been explored for developing derivatives with antiarthritic effects. nih.gov Structure-activity relationship (SAR) analyses have also indicated that substituents at the 4- and 6-positions of the 1H-indazole scaffold are crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. nih.gov

Table 1: Effect of Substitution on Biological Activity
CompoundSubstitution PatternBiological Activity
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid2,4-dichloro substitution on N1-benzyl groupPotent antispermatogenic activity nih.gov
ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate5-methyl and N1-p-chlorobenzoyl substitutionAntiarthritic effect nih.gov

Influence of N1-Substitution on Biological Activity

Substitution at the N1 position of the pyrazole ring is a key determinant of the biological activity of this compound derivatives. A wide array of aliphatic and aromatic acyl radicals have been introduced at the N1 position, leading to compounds with potential antiarthritic properties. nih.gov For example, the introduction of a p-chlorobenzoyl group at N1, in combination with a 5-methyl substituent, resulted in a compound with favorable antiarthritic effects in animal models. nih.gov In another study, N1-substituted indazole-3-carboxamides were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov A structure-based design approach, which involved introducing a three-carbon linker between the indazole core and various heterocycles at the N1 position, led to a significant increase in inhibitory potency. nih.gov

Table 2: Influence of N1-Substitution on PARP-1 Inhibition
CompoundN1-SubstituentIC50 (µM)
1H-indazole-3-carboxamide-HWeakly active nih.gov
1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide3-(piperidine-1-yl)propyl36 nih.gov
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide3-(2,3-dioxoindolin-1-yl)propyl6.8 nih.gov

Bioisosteric Replacements for Modulating Activity and Selectivity

Beyond the carboxylic acid, other parts of the scaffold can also be subject to bioisosteric replacement. For instance, a phenyl ring can be replaced by a pyridyl or pyrimidyl ring to enhance metabolic stability. This strategy is based on the principle that introducing nitrogen atoms into an aromatic system can block sites of metabolism and improve the compound's half-life.

Scaffold Hopping and Fragment-Based Drug Design Approaches

Scaffold hopping is an innovative strategy in drug discovery that aims to identify novel core structures while retaining the key pharmacophoric features of a known active compound. uniroma1.it This approach is valuable for generating new intellectual property, improving physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and overcoming challenges associated with an existing scaffold. uniroma1.it Starting from a this compound lead, one could computationally or synthetically explore alternative heterocyclic systems that maintain the crucial spatial arrangement of key functional groups, such as the acidic moiety and hydrophobic regions.

Fragment-based drug design (FBDD) offers another powerful approach. This method involves identifying small molecular fragments that bind to the biological target and then growing or combining these fragments to create a more potent lead compound. nih.gov The 1H-indazole-3-carboxamide scaffold itself was identified as a potential inhibitor of PAK1 through a fragment-based screening approach. nih.gov This demonstrates that components of the benzo[g]indazole structure can serve as starting points in an FBDD campaign to build novel inhibitors.

Lead Optimization Strategies in Preclinical Research and Development

Lead optimization is a critical and sophisticated phase in drug discovery that follows the identification of a promising "lead" compound. This iterative process aims to refine the chemical structure of the lead to enhance its drug-like properties, including potency, selectivity, efficacy, and pharmacokinetic profile, ultimately identifying a single candidate for progression into clinical trials. creative-biostructure.comaltasciences.com In the context of derivatives of this compound, lead optimization involves systematic medicinal chemistry efforts to explore the structure-activity relationships (SAR) and address potential liabilities of the initial hits.

The core of this phase is the design-synthesis-test-analyze cycle, where derivatives (analogues) of the lead compound are designed, synthesized, and evaluated in various biological assays. altasciences.com The data from these assays inform the next round of design, guiding the optimization of the molecule's interaction with its biological target and its behavior within a biological system. nih.gov

A key strategy in the lead optimization of indazole-based compounds involves modifications at several key positions of the heterocyclic scaffold to probe for beneficial interactions with the target protein. For the 1H-indazole-3-carboxylic acid core, primary points of modification include the N1 position of the indazole ring, the carboxylic acid at the C3 position, and various positions on the fused benzo ring system.

Structure-Activity Relationship (SAR) Studies at the N1-Position

One of the most explored strategies for optimizing indazole-based compounds is the introduction of various substituents at the N1-position. This position is often solvent-exposed and can be modified to improve potency, selectivity, and pharmacokinetic properties. A classic example is the investigation of 1-halobenzyl-1H-indazole-3-carboxylic acids as antispermatogenic agents. nih.govacs.org In these studies, researchers synthesized a series of derivatives with different halogenated benzyl (B1604629) groups at the N1 position and evaluated their effects on spermatogenesis in rats. nih.gov

The research revealed that the nature and position of the halogen atoms on the benzyl ring were crucial for activity. Many of the derivatives demonstrated potent inhibition of spermatogenesis, with specific compounds showing the most significant activity. nih.gov This systematic substitution allowed for the development of a clear SAR, highlighting the importance of the N1-substituent for biological effect.

Table 1: SAR of N1-Substituted 1H-Indazole-3-Carboxylic Acid Derivatives as Antispermatogenic Agents nih.gov

Compound Name N1-Substituent Biological Activity
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid 2,4-dichlorobenzyl Potent antispermatogenic activity
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid 2,4-dibromobenzyl Potent antispermatogenic activity
1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid 4-chloro-2-methylbenzyl Potent antispermatogenic activity
1-benzylindazole-3-carboxylic acid (unsubstituted) benzyl Lower activity compared to halogenated derivatives

These findings underscore how modifying the N1-position can significantly modulate the biological activity of the indazole scaffold, providing a clear path for lead optimization. nih.gov

Modification of the C3-Carboxylic Acid Moiety

One common strategy is the formation of amides, known as indazole-3-carboxamides. This modification neutralizes the charge of the carboxylic acid and allows for the introduction of a wide variety of substituents, enabling the exploration of new chemical space and interactions. researchgate.net A study on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel provides a compelling example of the importance of this strategy. nih.gov The research demonstrated that the specific regiochemistry of the amide linker was critical for activity. A derivative with the carboxamide at the 3-position showed potent inhibition of calcium influx, while its "reverse amide" isomer was completely inactive, highlighting a very sharp SAR cliff. nih.gov

Table 2: Influence of C3-Carboxamide Modification on CRAC Channel Inhibition nih.gov

Compound Modification Biological Activity (Calcium Influx IC50)
Indazole-3-carboxamide derivative (12d) 3-carboxamide Sub-micromolar IC50
Reverse amide isomer (9c) N-acyl-indazole Inactive (>100 μM)

This demonstrates that converting the carboxylic acid to an amide can not only improve drug-like properties but also introduce specific structural requirements for potent biological activity. nih.gov Further optimization can be achieved by varying the amine component of the amide, as demonstrated in the synthesis of numerous 1H-Indazole-3-carboxamides with diverse aliphatic and aromatic amines for evaluation in different therapeutic areas. researchgate.net

In preclinical development, these optimized leads undergo further testing to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles and to conduct initial safety pharmacology and toxicology studies to ensure they are suitable for clinical investigation. creative-biostructure.comaltasciences.com

Preclinical Biological Activities and Mechanistic Insights of 1h Benzo G Indazole 3 Carboxylic Acid Derivatives

Antineoplastic and Anticancer Activities

The anticancer potential of indazole derivatives is a subject of intensive research. These compounds have been shown to interfere with multiple pathways crucial for tumor growth, proliferation, and survival.

Enzyme Inhibition (e.g., VEGFR-2, CDK1, FGFRs, PDK1, CK2, IDO1)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of key enzymes involved in cancer signaling pathways.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Indazole-based derivatives have been developed as potent inhibitors of VEGFR-2 kinase. One such potent compound, featuring an indazole scaffold, demonstrated an IC50 (half-maximal inhibitory concentration) value of 1.24 nM against VEGFR-2, highlighting its significant anti-angiogenic potential.

CDK1: While various heterocyclic compounds are known to target cyclin-dependent kinases (CDKs), the reviewed scientific literature did not provide specific data on the inhibition of Cyclin-Dependent Kinase 1 (CDK1) by 1H-Benzo[g]indazole-3-carboxylic acid derivatives.

FGFRs: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Several 1H-indazole derivatives have shown potent inhibitory activity against FGFRs. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (compound 102) was found to be a highly potent FGFR1 inhibitor with an IC50 of 30.2 ± 1.9 nM. nih.gov Another derivative, compound 104, displayed broad activity against FGFR1, 2, and 3 with IC50 values of 18.0 nM, 1.6 nM, and 27.5 nM, respectively. nih.gov Further optimization of 1H-indazol-3-amine derivatives led to the discovery of compounds like 2a, which exhibited strong inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM).

PDK1: Phosphoinositide-Dependent Kinase-1 (PDK1) is a central kinase in the PI3K signaling pathway, which is frequently dysregulated in cancer. Fragment-based drug design has led to the identification of the 1H-benzo[d]imidazol-2-yl)-1H-indazol class of PDK1 inhibitors. nih.gov Within this class, compounds 32 and 35 were identified as potent PDK1 inhibitors with IC50 values of 80 nM and 94 nM, respectively. nih.gov Additionally, an aminoindazole derivative (compound 19) was discovered as a potent, lead-like PDK1 inhibitor.

CK2: Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth, proliferation, and suppression of apoptosis. Studies have identified 5-hetarylamino-3-aryl-1H-indazole derivatives as potent CK2 inhibitors, with eleven compounds showing IC50 values in the nanomolar range. biopolymers.org.ua The most active compound in one study exhibited an IC50 of 2 nM. biopolymers.org.ua Other research has identified 3-aryl-indazole 5- and 7-carboxylic acids as CK2 inhibitors with IC50 values in the range of 3.1–6.5 μM. nyu.edu

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion by suppressing the activity of T-cells. A series of 3-substituted 1H-indazoles were investigated for IDO1 inhibition. The research revealed that compounds 121 and 122 were the most potent inhibitors, with IC50 values of 720 nM and 770 nM, respectively. nih.gov The 1H-indazole ring was identified as a key pharmacophore for this inhibitory activity. nih.gov

Enzyme Inhibition by Indazole Derivatives
Target EnzymeDerivative Class/CompoundInhibitory Concentration (IC50)Reference
VEGFR-2Indazole Scaffold Compound1.24 nMN/A
FGFR1Compound 10230.2 ± 1.9 nM nih.gov
Compound 10418.0 nM nih.gov
FGFR2Compound 1041.6 nM nih.gov
FGFR3Compound 10427.5 nM nih.gov
PDK1Compound 3280 nM nih.gov
Compound 3594 nM nih.gov
CK25-Hetarylamino-3-aryl-1H-indazole2 nM (most active) biopolymers.org.ua
IDO1Compound 121720 nM nih.gov
Compound 122770 nM nih.gov

Mechanisms of Action in Cell Proliferation Inhibition

Beyond direct enzyme inhibition, indazole derivatives have been shown to suppress cancer cell proliferation through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Certain indazol-pyrimidine derivatives were found to activate caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic cascade. Another 1H-indazole-3-amine derivative, compound 6o, was confirmed to induce apoptosis, potentially through the inhibition of Bcl2 family proteins and interference with the p53/MDM2 pathway.

Cell Cycle Arrest: The investigation of potent VEGFR-2 inhibitors has shown that these compounds can arrest the growth of cancer cells at specific phases of the cell cycle. For example, some derivatives cause cell cycle arrest at the pre-G1 and G2-M phases, preventing the cells from dividing and proliferating.

In Vitro Cytotoxicity and Selectivity Studies

The cytotoxic effects of indazole derivatives have been evaluated against a variety of human cancer cell lines. A crucial aspect of these studies is determining the selectivity of the compounds, meaning their ability to kill cancer cells while sparing normal, healthy cells.

A series of 1H-indazole-3-amine derivatives were tested against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.

Importantly, compound 6o also demonstrated favorable selectivity. It exhibited low cytotoxicity against normal human embryonic kidney (HEK-293) cells, with an IC50 value of 33.20 µM. This results in a selectivity index (SI) of 6.45, indicating a significantly greater potency against the cancer cell line compared to the normal cell line.

In another study, new anticancer agents derived from indazol-pyrimidine were synthesized. Five of these compounds (4f, 4i, 4a, 4g, and 4d) showed significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629 µM, 1.841 µM, 2.958 µM, 4.680 µM, and 4.798 µM, respectively. These compounds also demonstrated a higher safety profile towards normal MCF10a cells compared to a reference drug.

In Vitro Cytotoxicity of Indazole Derivatives
Compound/Derivative ClassCancer Cell LineCytotoxicity (IC50)Normal Cell LineCytotoxicity (IC50)Selectivity Index (SI)Reference
Compound 6oK562 (Leukemia)5.15 µMHEK-29333.20 µM6.45N/A
Compound 4fMCF-7 (Breast)1.629 µMMCF10aHigher safety profile-N/A
Compound 4iMCF-7 (Breast)1.841 µMMCF10aHigher safety profile-N/A
Compound 4aMCF-7 (Breast)2.958 µMMCF10aHigher safety profile-N/A

In Vivo Efficacy in Preclinical Animal Models (e.g., xenografts)

The promising in vitro results of indazole derivatives have led to their evaluation in in vivo animal models to assess their real-world therapeutic potential.

A potent VEGFR-2 inhibitor with an indazole core was shown to effectively suppress tumor angiogenesis in a zebrafish subintestinal vessel model, providing in vivo evidence of its anti-angiogenic mechanism.

In a more advanced preclinical model, an FGFR inhibitor (compound 104) demonstrated significant antitumor activity in an FGFR-driven NCI-H1581 xenograft mouse model. nih.gov The compound achieved a tumor growth inhibition (TGI) of 66.1%, indicating a substantial reduction in tumor progression. nih.gov

Similarly, an indazole derivative (compound 35) targeting PDK1 was tested in an in vivo model and found to significantly inhibit tumor growth without affecting the body weight of the animals, suggesting good tolerability. nih.gov Another indazole-based compound, Z13, which targets the PD-1/PD-L1 interaction, showed significant in vivo antitumor efficacy with a TGI of 52.6% in a B16-F10 melanoma model. nih.gov

Anti-inflammatory Properties

In addition to their anticancer effects, certain indazole derivatives possess anti-inflammatory properties, primarily through the modulation of pathways involved in the production of inflammatory mediators like prostaglandins.

Cyclooxygenase (COX) Inhibition and Mechanistic Studies

Prostaglandins are key mediators of inflammation, and their synthesis is dependent on the activity of Cyclooxygenase (COX) enzymes. While non-steroidal anti-inflammatory drugs (NSAIDs) broadly inhibit COX enzymes, more targeted approaches are being explored.

Research on benzo[g]indol-3-carboxylates, which are structurally very similar to the benzo[g]indazole core, has shown that these molecules can potently inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). This enzyme works downstream of COX enzymes to specifically produce the pro-inflammatory prostaglandin E2 (PGE2).

One derivative, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (compound 7a), inhibited human mPGES-1 with an IC50 of 0.6 µM in a cell-free assay and 2 µM in intact A549 cells. While this compound did show some inhibitory potential on COX enzymes in cell-free assays, its inhibition of cellular COX-1/2 activity was significantly less pronounced. This suggests a more selective mechanism of action, targeting the final step of PGE2 synthesis rather than the broader COX pathway, which could potentially lead to fewer side effects than traditional NSAIDs.

Modulation of Inflammatory Pathways in In Vitro and In Vivo Preclinical Models

Derivatives of the 1H-indazole scaffold have demonstrated notable anti-inflammatory potential in preclinical studies. nih.gov Computational research, including molecular docking and molecular dynamics simulations, has been employed to assess 1H-indazole analogs as potential anti-inflammatory agents. dntb.gov.uaresearchgate.net These in silico studies identified that derivatives featuring difluorophenyl, para-toluene, and 4-methoxyphenyl groups exhibit significant binding affinity for the Cyclooxygenase-2 (COX-2) enzyme. dntb.gov.uaresearchgate.net The stability of these compounds within the active sites of the COX-2 enzyme suggests a potential mechanism for their anti-inflammatory effects. dntb.gov.ua

Further research into related compounds has provided additional mechanistic insights. For instance, benzo[g]indol -3-carboxylates, a structurally similar class of compounds, have been identified as potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1). nih.gov One such derivative, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, was shown to inhibit human mPGES-1 in both cell-free and intact cell assays and suppressed prostaglandin E2 (PGE2) levels in a rat model of carrageenan-induced pleurisy. nih.gov This compound also significantly reduced inflammatory responses in mouse paw edema and rat pleurisy models, indicating in vivo efficacy. nih.gov

Additionally, preclinical tests on rats have shown that certain N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids possess antiarthritic effects in both primary and secondary arthritis models. nih.gov Other studies have also noted the anti-inflammatory properties of various 5-methylindazole-3-carboxylic acid phenylamides and benzylamides. google.com The collective findings suggest that the indazole-3-carboxylic acid scaffold is a promising template for the development of novel anti-inflammatory drugs. nih.govthieme-connect.de

Receptor Modulation and Agonism/Antagonism

Derivatives of 1H-indazole-3-carboxylic acid have been extensively studied for their interactions with various neurotransmitter and cannabinoid receptors. The specific nature of these interactions, ranging from antagonism to potent agonism, underscores the therapeutic potential of this chemical scaffold.

Serotonin (B10506) Receptors (e.g., 5-HT3, 5-HT4)

The 1H-indazole-3-carboxylic acid framework is a cornerstone for potent and selective serotonin receptor antagonists. nih.gov Notably, the drug Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a highly selective 5-HT3 receptor antagonist. sioc-journal.cnnewdrugapprovals.orgnih.gov It is used as an antiemetic agent to manage nausea and vomiting, particularly that induced by chemotherapy. nih.govnih.govnewdrugapprovals.org Structure-activity relationship studies have shown that replacing the indole nucleus of other 5-HT3 antagonists with an indazole bioisostere can yield compounds with high potency. amazonaws.com

Beyond the 5-HT3 receptor, other derivatives have been developed as selective ligands for the 5-HT4 receptor. nih.govacs.org Research has led to the discovery of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives that act as potent and selective 5-HT4 receptor antagonists. nih.govacs.org Two compounds within this series, 11ab and 12g, were identified with good in vitro pharmacokinetic profiles and demonstrated significant antinociceptive effects in animal models of analgesia. nih.govacs.org

Serotonin Receptor Activity of 1H-Indazole-3-Carboxylic Acid Derivatives
CompoundTarget ReceptorActivityKey FindingsSource
Granisetron (BRL 43694)5-HT3Selective AntagonistPotent and selective antiemetic agent. nih.gov nih.govnih.govnewdrugapprovals.org
Indazole-3-carboxylic acid amides5-HT3AntagonistIndazole serves as a potent bioisostere for indole in 5-HT3 antagonists. amazonaws.com amazonaws.com
Compound 12g (indazole-3-carboxamide derivative)5-HT4Selective AntagonistShowed significant antinociceptive effects in animal models. nih.gov nih.govacs.org

Dopamine (B1211576) Receptors (e.g., D2, D3)

In contrast to their potent effects on serotonin receptors, the specific 1H-indazole-3-carboxylic acid derivatives developed as 5-HT3 antagonists have been found to be largely devoid of significant activity at dopamine receptors. nih.govnewdrugapprovals.org For example, Granisetron does not have any meaningful effect on dopamine receptors. newdrugapprovals.org While some synthetic indazoles, in general, have been explored as dopamine antagonists, this activity is not a characteristic feature of the well-studied 5-HT3 antagonist class of indazole-3-carboxamides. thieme-connect.denih.gov The high degree of amino acid homology between D2 and D3 receptor subtypes often makes achieving selectivity a challenge for various chemical scaffolds. nih.govnih.gov

Cannabinoid Receptors (e.g., CB1, CB2)

The 1H-indazole-3-carboxamide scaffold is a prominent structural motif in a major class of synthetic cannabinoid receptor agonists (SCRAs). diva-portal.orgresearchgate.net These compounds often mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors CB1 and CB2. nih.gov Many of these synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, are potent CB1 receptor modulators. researchgate.net The structure of Lonidamine, an anti-tumor agent derived from indazole-3-carboxylic acid, has been noted for its similarity to these cannabimimetic carboxamides. google.com

In vitro studies have quantified the high potency of these derivatives. ADB-FUBINACA was found to be a highly potent SC, with a half-maximal effective concentration (EC50) of 0.69 nM at the CB1 receptor and 0.59 nM at the CB2 receptor. nih.gov Other related compounds also exhibit potent agonism, with 5F-MDMB-PICA showing CB1/CB2 EC50 values of 3.26 nM and 0.87 nM, respectively. nih.gov The affinity of these compounds can be substantial, with some derivatives demonstrating nanomolar to submicromolar affinity for the human CB1 receptor. acs.org Even minor structural modifications, such as halogenation of the indazole core, can lead to significant differences in activity at cannabinoid receptors. nih.govnih.gov The 4,5-dihydro-1H-benzo(g)indazole scaffold, which is closely related to the subject of this article, has also been described in patent literature concerning cannabinoid receptor antagonists. mdpi.com

Cannabinoid Receptor Activity of 1H-Indazole-3-Carboxamide Derivatives
CompoundCB1 Activity (EC50 / Ki)CB2 Activity (EC50 / Ki)Key FindingsSource
ADB-FUBINACAEC50: 0.69 nMEC50: 0.59 nMHighly potent dual CB1/CB2 agonist. nih.gov nih.gov
5F-MDMB-PICAEC50: 3.26 nMEC50: 0.87 nMPotent dual agonist with higher potency at CB2. nih.gov nih.gov
AB-FUBINACAKi: 78.4 nM (S-form)Not ReportedIdentified as a potent CB1 receptor modulator. researchgate.net researchgate.net
Compound 14Ki: 11 nMKi: 306 nMExhibited marked selectivity for CB1 over CB2. acs.org acs.org

Adrenergic Receptors (e.g., β3-AR)

A review of the available preclinical data did not yield specific findings regarding the interaction of this compound derivatives with β3-adrenergic receptors. Research has primarily focused on other receptor systems, and modulation of β3-AR by this class of compounds is not a documented area of investigation in the sourced literature.

Imidazoline (B1206853) Receptors (I1)

There is no information in the reviewed scientific literature to suggest that this compound or its derivatives interact with I1 imidazoline receptors. The preclinical biological activity profiles of these compounds have not been associated with this receptor target.

Other Significant Biological Activities in Preclinical Research

Beyond their well-documented roles in oncology and inflammation, derivatives of this compound have demonstrated a diverse array of other significant biological activities in preclinical research. These investigations have unveiled their potential in areas ranging from reproductive health to infectious diseases and neurological disorders.

A notable area of investigation for 1H-indazole-3-carboxylic acid derivatives has been their impact on spermatogenesis. Certain halogenated 1-benzylindazole-3-carboxylic acids have been identified as potent antispermatogenic agents in animal models. nih.gov

Histological examinations of rat testes following administration of these active derivatives revealed significant disorganization of the seminiferous tubules. nih.gov The primary effects observed were lesions and the loss of spermatocytes and spermatids. In contrast, the spermatogonia and interstitial tissue appeared to remain normal. nih.gov This selective targeting of specific stages of sperm development highlights a potential mechanism for male contraception.

Key compounds demonstrating potent antispermatogenic activity include:

1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid

1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid

1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid

Glycerol esters of the aforementioned compounds

These findings underscore the potential of this chemical class in the development of non-hormonal male contraceptives.

Table 1: Antispermatogenic Activity of 1-Halobenzyl-1H-indazole-3-carboxylic Acid Derivatives

CompoundKey Findings
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidPotent antispermatogenic activity.
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acidPotent antispermatogenic activity.
1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acidPotent antispermatogenic activity.
Glycerol esters of active derivativesPotent antispermatogenic activity.

The indazole scaffold is recognized for its presence in compounds with a wide spectrum of biological activities, including antimicrobial and antiviral properties. researchgate.netnih.govnih.gov Various derivatives of indazole have been investigated for their potential to combat bacterial, fungal, and viral infections. researchgate.netnih.govnih.gov

Antibacterial and Antifungal Activity:

Research has shown that certain indazole derivatives exhibit significant antibacterial and antifungal activity. researchgate.net For instance, some 1H-indazole-3-carboxamides have been synthesized and evaluated for their antimicrobial properties. The structural diversity of these derivatives allows for the exploration of structure-activity relationships to identify compounds with potent and selective antimicrobial effects. nih.govresearchgate.net

Trichomonacidal Activity:

The potential of indazole derivatives extends to activity against protozoan parasites. Some compounds have demonstrated trichomonacidal activity, suggesting their potential as treatments for infections caused by Trichomonas vaginalis.

Antiviral Potential:

The broad biological activity of indazole derivatives also includes antiviral effects. researchgate.net While specific studies on this compound derivatives are part of a larger body of research on indazoles, the general class has shown promise. For example, some indole-3-carboxylic acid derivatives, which share structural similarities, have been investigated for their antiviral activity against SARS-CoV-2. nih.gov

Table 2: Antimicrobial and Antiviral Potential of Indazole Derivatives

ActivityKey Findings
AntibacterialCertain 1H-indazole-3-carboxamide derivatives show activity.
AntifungalIndazole derivatives have demonstrated antifungal properties. austinpublishinggroup.com
TrichomonacidalSome derivatives exhibit activity against Trichomonas vaginalis.
AntiviralThe indazole scaffold is associated with antiviral potential. researchgate.net

The therapeutic potential of indazole derivatives extends to the central nervous system, with some compounds showing promise as neuroprotective agents. researchgate.net Research in this area is driven by the need for effective treatments for neurodegenerative diseases. Thiazole-carboxamide derivatives, for instance, have been studied for their effects on AMPA receptor complexes as potential neuroprotective agents. mdpi.com

Indazole derivatives have been shown to interact with nitric oxide (NO) metabolism, a critical signaling pathway in various physiological and pathological processes. Some indazole-containing compounds have been investigated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. This inhibitory activity suggests their potential in conditions where excessive NO production is implicated, such as inflammation and neurodegenerative disorders.

Preclinical studies have indicated that certain 1H-indazole-3-carboxylic acid derivatives possess antithrombotic activity. acs.org This suggests a potential role for these compounds in the prevention and treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. The mechanism of action likely involves interference with the coagulation cascade or platelet aggregation.

The versatility of the indazole scaffold is further demonstrated by its exploration in metabolic and cardiovascular research. nih.gov Derivatives have been investigated for a range of activities, including:

Anti-obesity and Antihyperlipidemic Effects: Some indazole derivatives have shown potential in managing obesity and high lipid levels in preclinical models.

Antihypertensive Effects: The potential of indazole derivatives to lower blood pressure has also been a subject of investigation. nih.gov

For example, a specific indazole derivative, PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), has been studied as a direct activator of adenosine monophosphate-activated protein kinase (AMPK) for the potential treatment of diabetic nephropathy. acs.org

Target Identification and Pathway Elucidation in Biological Systems

The preclinical investigation into the biological activities of this compound and its derivatives has led to the identification of several potential molecular targets and the elucidation of associated biological pathways. These studies provide crucial mechanistic insights into how these compounds exert their therapeutic effects, primarily in the realms of oncology and microbiology.

Research has indicated that derivatives of the benzo[g]indazole scaffold are being explored for their potential as inhibitors of several key enzymes. Notably, benzo[g]indazole derivatives have emerged as a promising scaffold for the development of potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is often dysregulated in cancer and other diseases.

In the context of antimicrobial activity, specific derivatives have been investigated for their action against bacterial targets. For instance, halogen-substituted N-phenylbenzo[g]indazole derivatives have been identified as potential bacterial cholesterol inhibitors that target lanosterol-14α-demethylase nih.gov. Additionally, 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivatives are thought to exert their antibacterial effects through the inhibition of DNA gyrase nih.gov.

While these findings point to the therapeutic potential of the broader class of benzo[g]indazoles, it is important to note that detailed target identification and pathway elucidation specifically for derivatives of this compound are not extensively documented in the current body of scientific literature. The following tables summarize the identified targets for the broader class of benzo[g]indazole derivatives.

Table 1: Identified Molecular Targets of Benzo[g]indazole Derivatives

Derivative ClassIdentified TargetBiological ProcessTherapeutic Area
Benzo[g]indazole derivativesCasein Kinase 2 (CK2)Signal transduction, cell proliferationOncology
Halogen-substituted N-phenylbenzo[g]indazole derivativesLanosterol-14α-demethylaseSterol biosynthesisInfectious Disease
3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivativesDNA gyraseDNA replication and repairInfectious Disease

Table 2: Elucidated Biological Pathways Modulated by Benzo[g]indazole Derivatives

Derivative ClassBiological PathwayCellular Outcome
Benzo[g]indazole derivativesCK2 signaling pathwayInhibition of cell proliferation, induction of apoptosis
Halogen-substituted N-phenylbenzo[g]indazole derivativesBacterial cholesterol biosynthesisDisruption of bacterial cell membrane integrity
3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivativesBacterial DNA replicationInhibition of bacterial growth

Further research is necessary to specifically delineate the molecular targets and intricate signaling pathways modulated by this compound and its direct derivatives to fully understand their therapeutic potential.

Future Research Directions and Translational Preclinical Potential

Development of Novel Synthetic Methodologies for 1H-Benzo[g]indazole-3-carboxylic Acid Derivatives

The synthesis of this compound and its derivatives is pivotal for the exploration of their therapeutic potential. While classical methods exist, the development of more efficient, scalable, and versatile synthetic routes is a continuous effort. A common approach involves the cyclization of appropriately substituted precursors. For instance, one established method for a related series of 1H-indazole-3-carboxylic acids starts from isatin, which is hydrolyzed and then converted to a diazonium salt, followed by reduction and cyclization. google.com Another strategy employs the reaction of phenylhydrazine (B124118) with benzaldehyde (B42025) to form a phenylhydrazone, which then undergoes reaction with oxalyl chloride and a Friedel-Crafts reaction, followed by hydrolysis and ring rearrangement to yield the indazole-3-carboxylic acid. google.com

More recent advancements focus on direct and atom-economical methods. For example, the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives via diazotization has been reported to be operationally simple and proceed under mild conditions. rawdatalibrary.net Additionally, palladium-catalyzed isocyanide insertion strategies are being explored for the C-H functionalization of 2H-indazoles at the C3-position, leading to diverse heterocycles. nih.gov Thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by Cu₂O-mediated cyclization is another innovative approach to obtaining 1H-indazoles. nih.gov

A significant area of development is the synthesis of various amide derivatives from 1H-indazole-3-carboxylic acid, as these have shown considerable biological activity. This is often achieved by coupling the carboxylic acid with a diverse range of amines using coupling agents like HOBT and EDC.HCl in a solvent such as DMF. Another approach involves the introduction of a CO₂ group into a protected indazole using n-butyl lithium. researchgate.net

The table below summarizes some of the synthetic approaches for 1H-indazole-3-carboxylic acid and its derivatives.

Starting Material(s)Key Reagents/ConditionsProduct TypeReference(s)
IsatinNaOH, Diazotization, Reduction, Acidic Cyclization1H-Indazole-3-carboxylic acid google.com
Phenylhydrazine, BenzaldehydeOxalyl chloride, AlCl₃, Hydrolysis1H-Indazole-3-carboxylic acid google.com
o-Aminobenzacetamides/estersDiazotization reagents1H-Indazole-3-carboxylic acid derivatives rawdatalibrary.net
SEM-protected Indazolen-Butyl lithium, CO₂1H-Indazole-3-carboxylic acid researchgate.net
1H-Indazole-3-carboxylic acidAmines, HOBT, EDC.HCl, TEA, DMF1H-Indazole-3-carboxamides
o-Haloaryl N-sulfonylhydrazonesHeat, Cu₂O1H-Indazoles nih.gov

Advanced SAR Studies and Multi-Targeted Ligand Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies systematically modify the chemical structure of a lead compound to understand which functional groups and structural features are essential for its biological activity. For the broader class of indazole derivatives, SAR studies have been instrumental in identifying potent inhibitors for various targets. For example, in a series of 1H-indazole amide derivatives designed as ERK1/2 inhibitors, SAR studies revealed the importance of specific substitutions on the amide nitrogen for both enzymatic and cellular activity. nih.gov

The concept of multi-targeted ligand design, where a single molecule is engineered to interact with multiple biological targets, is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders. acs.org The this compound scaffold is well-suited for this approach due to its chemical tractability and its ability to interact with a diverse range of protein targets. By combining pharmacophores from ligands known to bind to different targets, it is possible to create hybrid molecules with a desired polypharmacological profile. For instance, a hybrid of a 5-HT₁ₐ antagonist and a SERT ligand has been designed to create a dual-action agent. acs.org This strategy could be applied to the this compound core to develop novel therapeutics.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for This Scaffold

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. rjsocmed.com These technologies can be applied at various stages, from target identification to lead optimization and even prediction of clinical trial outcomes. nih.gov For the this compound scaffold, AI and ML can be leveraged in several ways.

Generative AI models can design novel derivatives with desired physicochemical and biological properties. nih.gov These models learn from existing chemical data to generate new molecular structures that are likely to be active against a specific target. nih.gov ML algorithms can also be used to build predictive models for various properties, such as bioactivity, toxicity, and metabolic stability, based on the chemical structure of the compounds. mdpi.com This can help in prioritizing which derivatives to synthesize and test, thereby saving time and resources. mdpi.com

Furthermore, AI can analyze large datasets from high-throughput screening and multi-omics studies to identify new biological targets for this scaffold and to understand the mechanism of action of active compounds. rjsocmed.com The integration of AI and ML with traditional medicinal chemistry approaches holds the promise of accelerating the discovery of new drug candidates based on the this compound core. nih.gov

Exploration of New Biological Targets and Disease Indications in Preclinical Models

Derivatives of the parent 1H-indazole-3-carboxylic acid have shown activity against a wide range of biological targets, suggesting that the this compound scaffold could also have a broad therapeutic potential. Some of the targets and disease indications that have been explored for indazole derivatives include:

Oncology : Indazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as p21-activated kinase 1 (PAK1), extracellular signal-regulated kinase1/2 (ERK1/2), and Bcr-Abl. nih.govnih.gov They have also been explored as inhibitors of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), which is involved in inflammation and cancer. nih.gov

Neurodegenerative and Psychiatric Disorders : The nicotinic α-7 receptor, a target for the treatment of Alzheimer's disease and schizophrenia, has been a focus for indazole-3-carboxamide derivatives. google.com Additionally, serotonin (B10506) 4 receptor (5-HT₄R) ligands based on the 1H-indazole-3-carboxamide scaffold have been developed. acs.org

Inflammatory Diseases : The anti-inflammatory properties of indazole derivatives have been attributed to their ability to inhibit enzymes like mPGES-1. nih.gov

Infectious Diseases : Some indazole-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net

Cardiovascular Diseases : Indazole derivatives have been explored for their potential in treating cardiovascular conditions such as hypertension and thrombosis. nih.gov

Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids have been shown to have potent antispermatogenic activity in preclinical models. nih.gov

Future preclinical studies should aim to systematically screen this compound derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities.

Strategies for Improving Bioavailability and Metabolic Stability in Preclinical Contexts

Poor bioavailability and rapid metabolism are common challenges in drug development that can lead to the failure of promising drug candidates. Several strategies can be employed to improve these properties for this compound derivatives.

To enhance bioavailability, which is often limited by poor solubility, techniques such as salt formation, the use of surfactants, lipid-based drug delivery systems, and the formation of solid dispersions or nanocrystals can be utilized. jneonatalsurg.com Chemical modifications to the molecule, such as the introduction of polar functional groups, can also improve solubility. jneonatalsurg.com

Metabolic stability is another critical parameter. In vitro assays using liver microsomes can be used to assess the metabolic stability of new derivatives early in the drug discovery process. bohrium.com If a compound is found to be metabolically labile, structural modifications can be made to block the sites of metabolism. This can involve the replacement of metabolically susceptible hydrogen atoms with deuterium (B1214612) or fluorine, or the introduction of steric hindrance to prevent enzymatic degradation. bohrium.com Cyclization and altering ring size are other strategies that can enhance metabolic stability. bohrium.com

The table below outlines some of the common metabolic reactions observed for indazole-based compounds and potential strategies to improve stability.

Metabolic ReactionPotential Strategy to Improve Stability
HydroxylationIntroduction of electron-withdrawing groups, replacement of hydrogen with deuterium or fluorine at the site of hydroxylation.
N-dealkylationModification of the N-alkyl group to a more stable substituent, introduction of steric hindrance near the nitrogen.
Amide/Ester HydrolysisConversion of the amide/ester to a more stable bioisostere.
Oxidative DehydrogenationModification of the alkyl or alkenyl group to prevent oxidation.

Mechanistic Elucidation of Emerging Biological Activities

Understanding the mechanism of action of a drug candidate is crucial for its further development. For this compound derivatives that show promising activity in phenotypic screens, it is essential to identify their molecular targets and elucidate the downstream signaling pathways they modulate.

Target identification can be achieved through various methods, including affinity chromatography, activity-based protein profiling, and in silico approaches. bjournal.org Once a target is identified, its engagement with the compound needs to be validated in cellular and animal models. bjournal.org Further mechanistic studies can involve techniques like Western blotting, qPCR, and microarray analysis to investigate the effects of the compound on protein expression and gene transcription.

For example, if a derivative is found to have anti-cancer activity, mechanistic studies would aim to determine if it induces apoptosis, inhibits cell proliferation, or blocks tumor metastasis, and to identify the key molecular players involved in these processes. nih.govnih.gov A thorough understanding of the mechanism of action can help in identifying patient populations that are most likely to respond to the drug and in designing rational combination therapies. Preliminary mechanistic investigations for the synthesis of some indazoles suggest a pathway involving an outer-sphere electron transfer mediated by a silver(I) catalyst. researchgate.net

Q & A

Basic: What are the common synthetic routes for 1H-Benzo[g]indazole-3-carboxylic acid derivatives?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, esterification, and substitution. For example:

  • Cyclopentane-substituted derivatives are synthesized via reaction of 1H-indazole-3-carboxylic acid ethyl ester with cyclopentanecarbonyl chloride in the presence of Et₃N in anhydrous toluene .
  • Aryl-substituted derivatives (e.g., 1-benzoyl or 1-thiophene derivatives) are prepared by coupling indazole-3-carboxylic acid esters with activated acyl chlorides under controlled conditions .
  • Benzyl-substituted analogs may require benzylation of indazole precursors, though alternative routes (e.g., hydroxymethylation) have been developed to circumvent expensive starting materials .

Basic: How is the purity and structural integrity of synthesized derivatives validated?

Methodological Answer:

  • Purity : High-performance liquid chromatography (HPLC) and titration analysis are standard, with purity thresholds ≥98% for research-grade compounds .
  • Structural confirmation :
    • 1H NMR identifies substituent positions and integration ratios (e.g., distinguishing between N1- and N2-substituted indazoles) .
    • X-ray crystallography (using SHELX software) resolves absolute configurations and hydrogen-bonding networks .
    • Elemental analysis (C, H, N content) verifies stoichiometric accuracy .

Advanced: How can computational modeling predict electronic properties of this compound derivatives?

Methodological Answer:
Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict:

  • Correlation energies for stability assessments .
  • Reactivity descriptors (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular electrostatic potential (MEP) maps to guide SAR studies by visualizing charge distribution .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity evaluation?

Methodological Answer:

  • Substituent variation : Synthesize analogs with diverse substituents (e.g., methoxy, bromophenyl) to assess steric/electronic effects on receptor binding .
  • In vitro assays : Use endothelin receptor binding assays (IC₅₀ determination) or contraceptive activity screens (e.g., spermatogenesis inhibition) .
  • Pharmacophore modeling : Align active conformers of derivatives to identify critical functional groups (e.g., carboxylic acid moiety for hydrogen bonding) .

Advanced: What strategies address regioselectivity challenges during functionalization?

Methodological Answer:

  • Directing groups : Use electron-donating groups (e.g., -OCH₃) to orient electrophilic substitution at specific positions .
  • Protection/deprotection : Temporarily block reactive sites (e.g., carboxylic acid) to enable selective benzylation or acylation .
  • Catalytic conditions : Optimize metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity in C–H activation .

Basic: What analytical techniques confirm molecular structure post-synthesis?

Methodological Answer:

  • X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and packing motifs .
  • FT-IR spectroscopy : Identifies characteristic vibrations (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions to minimize variability .
  • Control for solubility : Pre-dissolve compounds in DMSO at uniform concentrations to avoid aggregation artifacts .
  • Meta-analysis : Compare logP values and metabolic stability data to differentiate intrinsic activity from pharmacokinetic effects .

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